molecular formula C17H34O B165747 9-Heptadecanone CAS No. 540-08-9

9-Heptadecanone

Cat. No.: B165747
CAS No.: 540-08-9
M. Wt: 254.5 g/mol
InChI Key: WTJKUFMLQFLJOT-UHFFFAOYSA-N
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Description

9-Heptadecanone, also known as heptadecan-9-one, is an organic compound with the molecular formula C17H34O. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its distinctive odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Heptadecanone can be synthesized through several methods. One common method involves the oxidation of heptadecanol using oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). Another method involves the Friedel-Crafts acylation of decane with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of heptadecanol. This process involves passing heptadecanol over a dehydrogenation catalyst at elevated temperatures to yield this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: It can be reduced to heptadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) in dry ether.

Major Products Formed:

    Oxidation: Heptadecanoic acid.

    Reduction: Heptadecanol.

    Substitution: Various substituted heptadecanones depending on the nucleophile used.

Scientific Research Applications

9-Heptadecanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a standard in chromatographic analysis.

    Biology: The compound is studied for its potential pheromonal activity in insects.

    Medicine: Research is ongoing into its potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the manufacture of fragrances and as a flavoring agent due to its distinctive odor.

Mechanism of Action

The mechanism by which 9-Heptadecanone exerts its effects is primarily through its carbonyl group. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, it may interact with specific receptors or enzymes, although detailed pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    Heptadecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.

    Heptadecanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.

    Octadecanone: A ketone with one additional carbon in the chain compared to 9-Heptadecanone.

Uniqueness: this compound is unique due to its specific carbonyl position on the ninth carbon, which imparts distinct chemical properties and reactivity compared to other ketones with different carbonyl positions or chain lengths.

Properties

IUPAC Name

heptadecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKUFMLQFLJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202310
Record name 9-Heptadecanone
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-08-9
Record name 9-Heptadecanone
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Record name 9-Heptadecanone
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Record name 9-HEPTADECANONE
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Synthesis routes and methods I

Procedure details

To a solution of the product of Example 1 (4.0 g, 14.5 mmol) in THF (100 mL) was added a solution of 2M octylmagnesium bromide in THF (20 mL, 40 mmol) dropwise. After stirring for 3.5 hr, the solution was quenched with saturated NH4Cl, acidified with 1N HCl, and was extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The solvent was removed under reduced pressure and the residue was chromatographed on silica gel. Elution with 7.5% ethyl acetate in hexanes gave the bis-octyl ketone (III) (4.86 g, 88%) as an oil. 1H NMR (300 MHz, CDCl3) δ 4.55 (s, 2H, CH), 2.64 (dt, 4H, CH2), 1.62 (m, 4H, CH2), 1.42 (s, 6H, CH3), 1.27 (broad s, 20H, CH2), 0.88 (t, 6H, CH3); MS (CI,NH3) m/e 383 (M+1).
[Compound]
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Synthesis routes and methods II

Procedure details

To a solution of 4.0 g (14.5 mmol) of the LIVb in 100 mL of THF was added 20 mL (40 mmol) of 2M octylmagnesium bromide in THF dropwise. After stirring 3.5 h, the solution was quenched with saturated NH4Cl, acidified with 1N HCl, and was extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The solvent was removed under reduced pressure and the residue was chromatographed on silica gel. Elution with 7.5% ethyl acetate in hexanes gave 4.86 g (88%) of the bis-octyl ketone LIVc as an oil. 1H NMR (300 MHz, CDCl3) δ 4.55 (s, 2H, CH), 2.64 (dt, 4H, CH2), 1.62 (m, 4H, CH2), 1.42 (s, 6H, CH3), 1.27 (broad s, 20H, CH2), 0.88 (t, 6H, CH3); MS (CI,NH3) m/e 383 (M+1).
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20 mL
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100 mL
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88%

Synthesis routes and methods III

Procedure details

A Grignard solution of n-octylmagnesiumbromide in diethylether (2.0 M, 100 mL, 0.2 mol) was slowly added via syringe to a stirred mixture of n-octylcyanide (13.92 g, 0.1 mol) in diethyl ether (100 mL) at 0° C. under N2 atmosphere. After stirring for 12 h at reflux temperature, the reaction was quenched with an aqueous HCl-solution (2.0 M, 50 mL) at 0° C. and subsequently vigorously stirred for an additional 3 h at room temperature. The organic phase was separated and the aqueous phase was extracted with diethylether. The combined organic phases were washed with a saturated bicarbonate solution and brine, dried over MgSO4 and evaporated under reduced pressure to give an orange solid. The resulting solid was purified recrystallization from methanol to afford yellow crystals (VIII) (18.06 g, 71%). 1H-NMR (CDCl3): δ=2.33 (t, J=7.4 Hz, 4H), 1.58-1.44 (m, 4H), 1.30-1.10 (s, 20H), 0.82 (t, J=6.4 Hz, 6H). 13C-NMR (CDCl3): δ=212.33, 43.42, 32.44, 30.01, 29.90, 29.78, 24.49, 23.26, 14.70.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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